3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Historical Development and Research Evolution of Triazolo[1,5-a]quinazolin-5-amine Derivatives
The triazoloquinazoline scaffold emerged as a synthetic target in the early 2000s, with initial studies focusing on its fused heterocyclic system for adenosine receptor modulation. By the 2010s, researchers recognized its potential in anticancer drug discovery, particularly through kinase inhibition. A pivotal advancement occurred in 2023, when eco-compatible synthetic protocols enabled broader derivatization of the core structure, facilitating the introduction of functional groups like sulfonamides and aryl amines. The incorporation of benzenesulfonyl groups marked a significant milestone, as these substituents enhanced binding affinity to hydrophobic enzymatic pockets.
Recent work (2025) has demonstrated that N-(3,5-dimethylphenyl) substitutions improve metabolic stability while maintaining target selectivity, as evidenced by studies on VEGFR-2 inhibition. The timeline below summarizes key developments:
Significance of Triazoloquinazoline Scaffold in Medicinal Chemistry
The triazoloquinazoline system’s significance stems from its dual capacity for hydrogen bonding (via the triazole nitrogen atoms) and π-π stacking (through the quinazoline aromatic system). This bifunctionality allows interactions with diverse biological targets:
- Anticancer agents : Derivatives inhibit tyrosine kinases (e.g., VEGFR-2) by competing with ATP binding.
- Antimicrobials : The planar structure disrupts microbial DNA gyrase and topoisomerase IV.
- Central nervous system modulators : Electron-rich variants show affinity for adenosine and histamine receptors.
Structure-activity relationship (SAR) studies reveal that substitutions at positions 3 and 5 of the quinazoline ring critically influence target selectivity. For instance, bulky benzenesulfonyl groups at position 3 enhance kinase inhibition, while electron-donating groups at position 5 improve antioxidant capacity.
Structural Uniqueness of 3-Benzenesulfonyl and N-(3,5-dimethylphenyl) Substitution Pattern
The 3-benzenesulfonyl group confers three distinct advantages:
- Electron-withdrawing effects : Stabilize the triazole-quinazoline conjugation system, enhancing π-stacking with tyrosine residues in kinase domains.
- Hydrophobic surface area : The sulfonyl benzene moiety increases logP values, improving membrane permeability.
- Hydrogen bond acceptor capacity : The sulfonyl oxygen atoms engage in polar interactions with catalytic lysine residues in VEGFR-2.
The N-(3,5-dimethylphenyl) substituent contributes:
- Steric hindrance : Ortho-methyl groups prevent oxidative metabolism at the aniline nitrogen.
- Lipophilicity modulation : The symmetrical dimethyl pattern balances solubility and target binding.
Comparative molecular docking studies show that these substitutions collectively increase binding energy (-9.8 kcal/mol for VEGFR-2 vs. -7.2 kcal/mol in unsubstituted analogues).
Current Research Landscape of Benzenesulfonyl-triazoloquinazoline Derivatives
Recent investigations (2023–2025) have prioritized benzenesulfonyl-triazoloquinazolines for their dual targeting capabilities:
Ongoing work focuses on hybrid derivatives combining benzenesulfonyl groups with piperazine carboxamides to enhance blood-brain barrier penetration. Synthetic methodologies now employ transition-metal-free cyclization, achieving yields >85% for gram-scale production.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-15-12-16(2)14-17(13-15)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)31(29,30)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGBJPKNNCSOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the triazole moiety.
Quinazoline Core Construction: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of Dimethylphenyl Group: The dimethylphenyl group is attached through electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include various derivatives of the original compound, which may possess different chemical and biological properties.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
For example, electron-withdrawing groups (e.g., sulfonyl) may enhance stability, while alkyl or alkoxy groups (e.g., ethoxy, methyl) could improve membrane permeability .
Anticancer Activity in vitro
Triazoloquinazolines are often compared to thieno-fused triazolopyrimidines, which exhibit superior anticancer activity. For instance:
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines: Demonstrated moderate growth inhibition (GP = 60–90%) across renal, ovarian, and breast cancer cell lines .
Table 2: Anticancer Activity of Selected Analogous Compounds
The lower activity of triazoloquinazolines compared to thieno-fused analogs may arise from reduced planarity or altered interactions with kinase targets . The benzenesulfonyl group in this compound could enhance target specificity but requires further validation.
Biological Activity
3-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring fused to a quinazoline structure, which is known for its pharmacological potential. The unique structural characteristics of this compound suggest it may interact with various biological targets, leading to significant therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N5O2S, with a molecular weight of 429.5 g/mol. Its structure includes:
- A triazole ring
- A quinazoline nucleus
- Benzenesulfonyl and dimethylphenyl substituents
This configuration enhances its potential for biological activity by allowing for various interactions with target biomolecules.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of quinazoline derivatives. Specifically, compounds with the quinazoline scaffold have been shown to inhibit tyrosine kinase receptors (TKRs) involved in cancer progression. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.53 | Induction of apoptosis via mitochondrial pathway |
| HCT-116 | 3.84 | Inhibition of tubulin polymerization |
| A549 | 4.37 | Targeting DNA replication |
These results indicate that the compound may effectively induce apoptosis and inhibit cell proliferation in cancer cells.
Anti-inflammatory and Antimicrobial Properties
Quinazoline derivatives are also recognized for their anti-inflammatory and antimicrobial activities. The presence of the triazole ring in this compound could enhance its ability to modulate inflammatory pathways and exhibit antimicrobial effects.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Modulation of cytokine release |
| Antimicrobial | Effective against various bacterial strains |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes related to cancer cell survival.
- Interaction with Receptors : It could modulate receptor activity involved in cell signaling pathways that control proliferation and apoptosis.
Case Studies
Recent case studies have focused on the synthesis and evaluation of similar quinazoline derivatives. For instance:
- A study reported that derivatives exhibited submicromolar inhibitory activity against various tumor cell lines, suggesting that structural modifications could enhance potency.
- Another investigation highlighted the role of specific substituents in improving selectivity towards cancerous cells while minimizing toxicity to normal cells.
Q & A
Q. What in vitro and in vivo models are most appropriate for preliminary toxicity evaluation of this compound?
- Methodological Answer : Prioritize hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening (MTT assay). Use zebrafish embryos (FET test) for acute toxicity. Advance to rodent models (e.g., Sprague-Dawley rats) for subchronic dosing (28 days), monitoring serum biomarkers (ALT, creatinine) and histopathology .
Data Presentation Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
